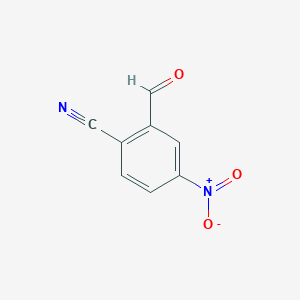

2-Formyl-4-nitrobenzonitrile

Description

Contextual Significance of ortho-Formyl and para-Nitro Substitution Patterns on Benzonitrile (B105546) Cores

The arrangement of substituents on a benzonitrile core significantly influences its chemical behavior. The formyl group (-CHO) and the nitro group (-NO2) are both electron-withdrawing groups, but they exert their effects through different mechanisms. The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects, significantly decreasing the electron density of the aromatic ring. researchgate.net This deactivation makes the ring less susceptible to electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

The formyl group is also electron-withdrawing, primarily through its resonance effect. When placed ortho to the nitrile group, it can sterically influence reactions at the nitrile functionality or the adjacent ring positions. The combined electronic effects of the ortho-formyl and para-nitro groups on the benzonitrile core result in a highly electron-deficient aromatic system. This unique electronic distribution is crucial in determining the molecule's reactivity and its potential applications as a building block in organic synthesis.

Historical and Current Research Trajectories for Multifunctionalized Benzonitrile Derivatives

Multifunctionalized benzonitrile derivatives are a significant class of compounds in organic chemistry. worktribe.comworktribe.comrsc.orgrsc.org Historically, research focused on their synthesis and utility as intermediates for creating more complex molecules, including pharmaceuticals and dyes. smolecule.com The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

Current research has expanded to explore the novel photophysical and material properties of these derivatives. For instance, donor-acceptor substituted benzonitriles are being investigated for their applications in organic light-emitting diodes (OLEDs) due to their potential for thermally activated delayed fluorescence (TADF). worktribe.comworktribe.comrsc.orgrsc.org The electron-withdrawing nature of the benzonitrile moiety makes it an excellent acceptor unit in such systems. Research is also focused on developing new synthetic methodologies for the regioselective functionalization of the benzonitrile core to access a wider range of derivatives with tailored properties. organic-chemistry.orgresearchgate.net

Overarching Academic and Synthetic Imperatives for Investigating 2-Formyl-4-nitrobenzonitrile

The primary academic imperative for studying this compound lies in understanding the interplay of multiple electron-withdrawing groups on an aromatic ring and their collective influence on reactivity. This molecule serves as an excellent model system for probing the limits of nucleophilic aromatic substitution and for studying the regioselectivity of various transformations.

From a synthetic standpoint, this compound is a valuable intermediate. The presence of three distinct and reactive functional groups—nitrile, formyl, and nitro—offers a platform for sequential and selective chemical modifications. For example, the formyl group can undergo condensation reactions, the nitro group can be reduced to an amine, and the nitrile group can be transformed into other functionalities. This chemical versatility allows for the construction of complex molecular architectures from a relatively simple starting material. A known synthesis for this compound involves the hydrolysis of 2-(dibromomethyl)-4-nitrobenzonitrile. arkat-usa.org

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1289174-29-3 | bldpharm.com |

| Molecular Formula | C8H4N2O3 | bldpharm.comcymitquimica.com |

| Molecular Weight | 176.13 g/mol | bldpharm.comcymitquimica.com |

| Appearance | Yellow waxy solid | arkat-usa.org |

Spectroscopic Data for this compound arkat-usa.org

| Spectroscopy | Data |

| Mass Spectrometry (ESI) | m/z 177.0 [M+H]+ |

| 1H NMR (250 MHz, CDCl3) | δ 10.41 (s, 1H), 8.84 (s, 1H, Ar), 8.57 (d, J 8.5 Hz, 1H) |

Structure

3D Structure

Properties

Molecular Formula |

C8H4N2O3 |

|---|---|

Molecular Weight |

176.13 g/mol |

IUPAC Name |

2-formyl-4-nitrobenzonitrile |

InChI |

InChI=1S/C8H4N2O3/c9-4-6-1-2-8(10(12)13)3-7(6)5-11/h1-3,5H |

InChI Key |

IJIAOKRXLPQKPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)C#N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 2 Formyl 4 Nitrobenzonitrile

Reactivity Profiles of the Nitro Group in Aromatic Nitriles

The nitro group is a versatile functional group that can undergo a variety of transformations, significantly impacting the molecular structure and properties of the parent compound.

Reductive Transformations to Amino Functionalities

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This conversion is particularly important in the synthesis of anilines, which are key precursors for many dyes, pharmaceuticals, and polymers. The selective reduction of the nitro group in the presence of other reducible functional groups, such as a nitrile, can be a synthetic challenge.

Various reagents and conditions have been developed to achieve this transformation. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method. Iron powder in the presence of an acid, such as hydrochloric acid, is another effective reducing system. Recent advancements have focused on developing more chemoselective methods. For example, an iron(III) catalyst with a silane (B1218182) has been shown to selectively reduce nitro groups in the presence of functionalities like nitriles, ketones, and esters. In the case of 4-nitrobenzonitrile (B1214597), this iron-catalyzed system yielded the corresponding amine, demonstrating high chemoselectivity. Another approach involves the use of sodium borohydride (B1222165) in combination with trifluoroacetic acid, which has proven successful for the selective reduction of nitriles in the presence of nitro groups, but the reverse selectivity can also be modulated.

The choice of reducing agent and reaction conditions is crucial to avoid the reduction of the nitrile group. The development of mild and selective reduction protocols is an active area of research.

| Reagent/Catalyst | Substrate Scope | Key Features | Reference |

|---|---|---|---|

| Iron(III) catalyst and silane | Functionalised nitroarenes | Chemoselective for nitro reduction over ketone, ester, amide, nitrile, sulfonyl and aryl halide. | |

| Sodium borohydride/trifluoroacetic acid | Nitrobenzonitriles | Can achieve selective reduction of the nitrile in the presence of the nitro group. | |

| Catalytic Hydrogenation (e.g., Pd/C) | Aromatic nitro compounds | Common and effective method for nitro group reduction. | |

| Iron powder and hydrochloric acid | Aromatic nitro compounds | Classic and cost-effective reduction method. |

Photoinduced Reductive Cycloaddition Reactions (e.g., [4+2] Cycloaddition of Nitroarenes via Nitrosoarene Intermediates)

Photoinduced reactions offer unique pathways for the transformation of nitroarenes. One such reaction is the photoinduced reductive [4+2] cycloaddition. This process typically begins with the photoinduced reduction of a nitroarene to a nitrosoarene intermediate through a hydrogen atom abstraction (HAA) process. The in situ generated, highly reactive nitrosoarene then participates in a nitroso Diels-Alder (NDA) reaction with a suitable diene to form 3,6-dihydro-1,2-oxazines.

A key development in this area is the use of N-heterocyclic carbene (NHC) boranes, which facilitate the efficient HAA, allowing the reaction to proceed without the need for transition metals or harsh conditions. This method exhibits high functional group tolerance, accommodating substrates with carbonyl groups (amides, esters, ketones) and nitriles. For instance, the photoinduced reductive [4+2] cycloaddition of 4-nitrobenzonitrile has been successfully demonstrated. The reaction conditions can be optimized, for example, by using different NHC-boranes to improve yields for nitroarenes bearing electron-withdrawing groups.

This methodology provides a powerful tool for the rapid construction of complex, synthetically useful oxazine (B8389632) structures from readily available nitroarenes.

Nucleophilic Aromatic Substitution of Nitro Groups in Related Systems

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces a leaving group on the aromatic ring. While halogens are common leaving groups, the nitro group itself can be displaced under certain conditions, especially when the aromatic ring is highly activated by other electron-withdrawing substituents.

The SNAr mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. For instance, the presence of nitro groups ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negative charge in the Meisenheimer complex through resonance.

In systems like dinitrotetrachlorobenzenes, the nitro groups can be preferentially replaced by nucleophiles like cyanide over the chlorine atoms, a phenomenon attributed to steric inhibition of resonance of the nitro groups. The reactivity of the nitro group as a leaving group is less common than that of halogens but can be a useful transformation in specific, highly activated systems.

Reactivity of the Aldehyde (Formyl) Group

The aldehyde group is a key functional group in organic chemistry, known for its susceptibility to both oxidation and nucleophilic attack.

Oxidative Conversions to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental and widely used transformation. A variety of oxidizing agents can accomplish this conversion, ranging from strong oxidants like potassium permanganate (B83412) and chromium(VI) oxide to milder and more selective reagents.

Modern synthetic methods often focus on developing environmentally benign and chemoselective oxidation protocols. For example, Oxone, a stable and non-toxic reagent, can be used to oxidize aromatic aldehydes to carboxylic acids in aqueous or aqueous-ethanolic mixtures. Another approach utilizes urea-hydrogen peroxide (UHP) in formic acid, which provides a safe and efficient method for this oxidation. This system is effective for aldehydes containing both electron-withdrawing and mildly activating groups.

More recently, a novel method using potassium tert-butoxide as an oxygen source has been developed for the chemoselective oxidation of aromatic aldehydes. This protocol is noteworthy for its operational simplicity and high chemoselectivity, allowing for the oxidation of an aldehyde in the presence of other sensitive functional groups.

| Oxidizing System | Key Features | Reference |

|---|---|---|

| Potassium tert-butoxide | Acts as an oxygen source; high chemoselectivity. | |

| Oxone | Eco-friendly procedure in water or water-ethanol mixture. | |

| Urea-hydrogen peroxide (UHP) in formic acid | Mild, safe, and efficient for a range of aromatic aldehydes. | |

| N-hydroxyphthalimide (NHPI) with oxygen | Organocatalytic aerobic oxidation without transition metals. | |

| VO(acac)₂ with hydrogen peroxide | Catalytic, efficient, and selective with a short reaction time. |

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the aldehyde group is electrophilic and readily attacked by nucleophiles. This reactivity is the basis for a wide range of important carbon-carbon bond-forming reactions, including condensation reactions.

Aromatic aldehydes are common substrates in reactions like the Aldol condensation, Perkin reaction, and Benzoin condensation. In the Aldol condensation, an enolate ion adds to the aldehyde, ultimately forming a β-hydroxy aldehyde or an α,β-unsaturated aldehyde after dehydration. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) to produce an α,β-unsaturated acid. The Benzoin condensation is a self-condensation of two molecules of an aromatic aldehyde, typically catalyzed by cyanide, to form an α-hydroxy ketone.

The reactivity of the aldehyde in 2-Formyl-4-nitrobenzonitrile is enhanced by the electron-withdrawing nitro and nitrile groups, which increase the electrophilicity of the formyl carbon. This makes it a good candidate for various condensation reactions. For example, it can undergo condensation with active methylene (B1212753) compounds in Knoevenagel condensations or react with amines in reductive amination procedures. These reactions are crucial for building more complex molecular architectures from the this compound scaffold.

Intramolecular Electronic Interactions with the Nitrile Group (e.g., O···CN Contact and Weak Nucleophilic Attack)

The spatial arrangement of the formyl and nitrile groups in an ortho relationship on the benzene (B151609) ring gives rise to significant intramolecular electronic interactions. In the parent compound, 2-formylbenzonitrile, crystallographic studies and computational analysis have identified a notable through-space interaction between the aldehyde oxygen and the nitrile carbon atom. nih.govresearchgate.net This is characterized by a short O···C distance of approximately 2.797 Å and a nearly linear C-C-N bond angle of 174.5°, which is indicative of a weak nucleophilic attack by the lone pair of the aldehyde oxygen on the electrophilic carbon of the nitrile group. nih.govresearchgate.net

This interaction is further supported by density functional theory (DFT) calculations, which show a delocalization of electron density from the oxygen non-bonding orbital (n) to the nitrile π* antibonding orbital. researchgate.net This n → π* interaction has a calculated stabilization energy of about 6.3 kJ mol⁻¹ in 2-formylbenzonitrile. researchgate.net The interaction effectively reduces the bond order of the C≡N triple bond. derpharmachemica.com In this compound, the presence of the strongly electron-withdrawing nitro group in the para position is expected to enhance this effect by further increasing the electrophilicity of the nitrile carbon, thereby strengthening the intramolecular O···CN interaction.

Reactivity of the Nitrile Group

The cyano moiety in this compound is a key site of reactivity, participating in a range of transformations characteristic of aromatic nitriles, but with its reactivity modulated by the adjacent formyl and para-nitro substituents.

Involvement in Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The electron-deficient nature of this compound makes it a potential substrate for various cycloaddition reactions. While direct cycloadditions with the C≡N bond are possible, a more common pathway involves the transformation of the nitrile into a more reactive species. Specifically, aromatic nitriles can be oxidized to nitrile oxides, which are highly reactive 1,3-dipoles.

Studies on related compounds, such as 4-nitrobenzonitrile, have shown that the corresponding N-oxide, generated in situ, readily undergoes [3+2] cycloaddition reactions with a variety of dipolarophiles, including alkenes like acrylonitrile (B1666552) and allyl bromide, to form substituted isoxazole (B147169) and isoxazoline (B3343090) heterocycles. nih.govscilit.com The regiochemistry and reaction rates of these cycloadditions have been investigated through both experimental and theoretical studies, highlighting the synthetic utility of this pathway. nih.govicm.edu.pl Given these precedents, this compound is a viable precursor for the corresponding nitrile oxide, which could serve as a building block for complex heterocyclic systems.

Furthermore, the highly electron-poor character of the nitro-substituted aromatic system can influence other types of cycloadditions. For instance, a photoinduced reductive [4+2] cycloaddition has been reported for nitroarenes, where the nitro group is converted in situ to a nitroso group that acts as a potent dienophile in a subsequent nitroso Diels-Alder reaction. acs.org

Hydrolysis and Other Transformations of the Cyano Moiety

The cyano group of this compound can undergo several fundamental transformations, primarily hydrolysis and reduction. The specific outcome is highly dependent on the choice of reagents and reaction conditions, which is critical for achieving selectivity in this multifunctional molecule.

Hydrolysis: Under harsh conditions with strong acids or bases, the nitrile group is susceptible to hydrolysis, typically proceeding first to a primary amide (2-formyl-4-nitrobenzamide) and then, upon further reaction, to the corresponding carboxylic acid (2-formyl-4-nitrobenzoic acid). arkat-usa.org However, milder, more controlled methods can be employed. Biocatalytic hydrolysis using nitrilase enzymes presents a green alternative to harsh chemical methods, and these enzymes have been shown to be effective on complex substrates like 2-cyano-6-formyl-1,4-benzodioxane. researchgate.netnih.gov Additionally, complex multi-step reactions, such as the one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones, involve the in situ hydrolysis of the nitrile as part of a cyclization cascade. clockss.org

Reduction: The nitrile group can be selectively reduced to a primary amine (aminomethyl group). Studies have demonstrated that a combination of boron trifluoride etherate (BF₃·OEt₂) and sodium borohydride (NaBH₄) in an aprotic solvent like 2-methyltetrahydrofuran (B130290) can effectively reduce the nitrile in various nitrobenzonitriles while leaving the nitro group intact. calvin.edu This provides a key synthetic route to (2-aminomethyl)-4-nitrobenzonitrile.

The table below summarizes key transformations of the nitrile group in nitrobenzonitrile derivatives.

| Transformation | Reagent(s) | Product Functional Group | Selectivity Notes |

| Hydrolysis | Strong Acid/Base (e.g., H₂SO₄, NaOH), heat | Carboxamide, Carboxylic Acid | Not selective; other groups may react. arkat-usa.org |

| Reduction | NaBH₄ / BF₃·OEt₂ | Primary Amine (-CH₂NH₂) | Selective for nitrile over the nitro group. calvin.edu |

| Cyclization | Hydrazine hydrate/FeCl₃, HCOOH | Quinazolinone Ring | Involves reduction, formylation, and hydrolysis in a one-pot reaction. clockss.org |

Electronic Influence on Aromatic Ring Activation/Deactivation

The electronic character of the benzene ring in this compound is profoundly influenced by its three substituents. The formyl (–CHO), nitro (–NO₂), and cyano (–CN) groups are all potent electron-withdrawing groups that operate through both inductive and resonance effects. libretexts.orglibretexts.org

The cumulative effect of these three deactivating groups renders the aromatic ring extremely electron-deficient. libretexts.org This has two major consequences for its reactivity:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The severe reduction in electron density makes the ring a very poor nucleophile, drastically slowing down or completely inhibiting typical EAS reactions like Friedel-Crafts alkylation and acylation. msu.edu

Activation towards Nucleophilic Aromatic Substitution (SNAr): The strong electron withdrawal stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack on the ring. This significantly activates the ring for SNAr reactions, particularly at the positions ortho and para to the strong deactivating groups. In this molecule, the carbon atom bearing the nitro group (C4) is a prime target for displacement by strong nucleophiles. Quantum mechanical calculations on 4-nitrobenzonitrile show that the Lowest Unoccupied Molecular Orbital (LUMO) has significant lobes on the ring carbons, indicating their susceptibility to nucleophilic attack. wuxiapptec.com

Synergistic and Competitive Reactivity of Ortho-Formyl and Para-Nitro Substituents

The presence of multiple reactive functional groups on the this compound scaffold leads to both synergistic and competitive reactivity, presenting both synthetic opportunities and challenges.

Synergistic Effects: The formyl, nitro, and cyano groups work in concert to withdraw electron density from the aromatic ring. This synergy powerfully activates the molecule towards nucleophilic attack at several sites. The electrophilicity of the carbonyl carbon in the formyl group is enhanced, making it more susceptible to addition reactions. Simultaneously, the aromatic ring is activated for SNAr, primarily at the carbon bearing the nitro group. wuxiapptec.compearson.com

Competitive Reactivity: A key challenge in the chemistry of this compound is controlling the regioselectivity of reactions due to the multiple competing reactive sites. The outcome of a given reaction depends heavily on the nature of the reagent and the conditions employed.

Nucleophilic Attack: A nucleophile can potentially attack three different electrophilic centers: the formyl carbon (leading to an alcohol derivative), the nitrile carbon (leading to an imidate or hydrolysis), or the C4 position of the ring (leading to SNAr displacement of the nitro group). Studies on 4-nitrobenzonitrile with sodium methoxide (B1231860) have shown that competitive attack between the ring carbon and the nitrile carbon can occur. wuxiapptec.com

Reduction: The molecule contains three reducible functional groups. Achieving selective reduction is a significant synthetic challenge. Strong, non-selective reducing agents like lithium aluminum hydride would likely reduce all three groups. However, high selectivity can be achieved with specific reagents. For example, the nitro group can be selectively reduced to an amine using samarium iodide (SmI₂) or via electro-reduction with a nickel catalyst, leaving the formyl and cyano groups untouched. studfile.net Conversely, as noted earlier, the nitrile can be selectively reduced with NaBH₄/BF₃·OEt₂ in the presence of the nitro group. calvin.edu Iron catalysts have also been shown to be highly chemoselective for the reduction of nitro groups in the presence of nitriles. researchgate.net

The table below outlines the competitive reactivity at the major functional groups.

| Functional Group | Potential Transformation | Selective Reagents/Conditions | Competing Reactions |

| Nitro (-NO₂) Group | Reduction to Amine (-NH₂) | SmI₂; Fe catalyst/silane; electrochemical reduction (Ni) studfile.netresearchgate.net | Reduction of formyl and/or nitrile groups. |

| Formyl (-CHO) Group | Reduction to Alcohol (-CH₂OH) | - | Reduction of nitro and/or nitrile groups. |

| Oxidation to Carboxylic Acid (-COOH) | - | Oxidation of other sensitive parts of the molecule. | |

| Nucleophilic Addition | Various Nucleophiles | Attack at the nitrile carbon or SNAr on the ring. wuxiapptec.com | |

| Nitrile (-CN) Group | Reduction to Amine (-CH₂NH₂) | NaBH₄ / BF₃·OEt₂ calvin.edu | Reduction of nitro and/or formyl groups. |

| Hydrolysis to Amide/Carboxylic Acid | H⁺/H₂O or OH⁻/H₂O | Hydrolysis of other groups; side reactions under harsh conditions. |

Advanced Spectroscopic and Quantum Chemical Investigations

Computational Chemistry and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a powerful tool to model the properties of 2-Formyl-4-nitrobenzonitrile, offering a balance between computational cost and accuracy. These theoretical calculations provide a foundational understanding of the molecule's behavior at the atomic level.

Geometry Optimization and Conformational Landscapes

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this compound, the geometry is optimized using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)).

The benzene (B151609) ring is expected to be nearly planar, though minor distortions may arise from the steric and electronic interactions between the adjacent formyl and cyano groups and the nitro group. The conformational landscape is primarily determined by the orientation of the formyl and nitro groups relative to the benzene ring. The formyl group's rotational barrier around the C-C bond is a key factor, with the planar conformation (where the C=O bond is coplanar with the ring) being the most stable due to favorable conjugation.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Representative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-CN | 1.445 | C-C-C (ring) | 118-121 |

| C≡N | 1.158 | C-C-CN | 178-180 |

| C-CHO | 1.480 | C-C-CHO | 120-123 |

| C=O | 1.215 | O=C-H | 122-125 |

| C-NO2 | 1.485 | C-C-NO2 | 118-120 |

| N-O | 1.220 | O-N-O | 123-126 |

Note: These values are illustrative and based on DFT calculations for similarly substituted benzene derivatives.

Electronic Structure Analysis via Natural Bond Orbital (NBO) and Molecular Orbital Theories

Natural Bond Orbital (NBO) analysis provides a chemist's perspective on the electronic structure by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This analysis for this compound would reveal significant delocalization of electron density from the benzene ring to the electron-withdrawing substituents.

Key NBO interactions would include the π → π* interactions within the benzene ring and the n → π* interactions involving the lone pairs of the oxygen atoms in the formyl and nitro groups and the π* antibonding orbitals of the cyano and carbonyl groups. These interactions contribute to the stability of the molecule and are indicative of the strong electron-withdrawing nature of the substituents.

Molecular Orbital (MO) theory describes the distribution of electrons in orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the benzene ring, while the LUMO will likely be distributed over the nitro and formyl groups, reflecting their electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net

Prediction of Chemical Reactivity and Stability Parameters (e.g., Chemical Hardness)

DFT calculations allow for the prediction of various global reactivity descriptors. Chemical hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution. chemmethod.com It is calculated from the energies of the HOMO and LUMO as:

η = (E_LUMO - E_HOMO) / 2

A large HOMO-LUMO gap corresponds to high chemical hardness, indicating high stability and low reactivity. researchgate.net Given the presence of multiple electron-withdrawing groups, this compound is expected to have a relatively large HOMO-LUMO gap and thus, a high chemical hardness, rendering it a stable molecule. chemmethod.com Other related parameters such as chemical potential (μ), electronegativity (χ), and global electrophilicity index (ω) can also be calculated to provide a more comprehensive picture of the molecule's reactivity. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides experimental data on the vibrational modes of a molecule. spectroscopyonline.comthermofisher.com When combined with theoretical calculations, it offers a detailed understanding of the molecular structure and bonding.

Interpretation of Fundamental Vibrational Frequencies and Intensities

The vibrational spectrum of this compound is expected to be complex due to its low symmetry and the presence of multiple functional groups. The interpretation of the experimental FT-IR and FT-Raman spectra is greatly aided by theoretical frequency calculations using DFT. ijtsrd.com These calculations provide the frequencies and intensities of the normal modes of vibration, which can be correlated with the experimental data.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Representative Data)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| C-H stretching (aromatic) | Benzene ring | 3100-3000 | Medium/Strong |

| C-H stretching (aldehyde) | -CHO | 2850-2750 | Medium/Medium |

| C≡N stretching | -CN | 2240-2220 | Strong/Strong |

| C=O stretching | -CHO | 1710-1690 | Very Strong/Medium |

| NO₂ asymmetric stretching | -NO₂ | 1550-1530 | Very Strong/Medium |

| C-C stretching (aromatic) | Benzene ring | 1600-1450 | Medium-Strong/Strong |

| NO₂ symmetric stretching | -NO₂ | 1360-1340 | Very Strong/Strong |

| C-H in-plane bending | Benzene ring/ -CHO | 1400-1100 | Medium/Medium |

| C-NO₂ stretching | C-NO₂ | 860-840 | Medium/Medium |

| C-H out-of-plane bending | Benzene ring | 900-700 | Strong/Weak |

Note: These are expected ranges based on literature values for similar compounds and are subject to shifts due to electronic and steric effects within the molecule.

The C≡N stretching vibration is expected to appear as a strong, sharp band in both the IR and Raman spectra. researchgate.net The C=O stretching of the formyl group will also be a very strong and characteristic band in the IR spectrum. orgchemboulder.comspectroscopyonline.comlibretexts.org The asymmetric and symmetric stretching vibrations of the nitro group are anticipated to be very strong in the IR spectrum as well. libretexts.org

Impact of Substituents on Vibrational Modes, Bond Angles, and Bond Lengths

The three electron-withdrawing substituents on the benzene ring have a significant impact on the molecule's geometry and vibrational frequencies. aip.org The strong inductive and resonance effects of the formyl, nitro, and cyano groups withdraw electron density from the benzene ring. chemrxiv.org This withdrawal of electron density strengthens the C-C bonds within the ring, leading to an increase in their vibrational frequencies compared to unsubstituted benzene.

The bond lengths and angles are also affected. The C-C bonds adjacent to the substituents may be slightly elongated due to steric hindrance and electronic repulsion. The exocyclic C-C bonds connecting the substituents to the ring are also influenced by the electronic effects. For instance, the C-CN, C-CHO, and C-NO2 bond lengths will be affected by the degree of π-conjugation with the ring. The bond angles within the benzene ring may deviate from the ideal 120° to accommodate the steric bulk of the substituents. ijtsrd.com The planarity of the molecule, particularly the coplanarity of the formyl and nitro groups with the ring, will also influence the vibrational coupling between the substituent modes and the ring modes.

Derivation of Thermodynamical Properties from Vibrational Data

The thermodynamical properties of this compound, such as heat capacity, entropy, and enthalpy, can be determined from its vibrational spectra through statistical mechanics. This process involves the use of quantum chemical calculations, specifically Density Functional Theory (DFT), to compute the vibrational frequencies of the molecule in its ground state.

The vibrational frequencies, obtained from theoretical calculations, are fundamental to calculating the vibrational partition function. From this partition function, all other thermodynamic properties can be derived. The accuracy of these calculations is highly dependent on the level of theory and the basis set used in the quantum chemical computations. For similar molecules, such as benzonitrile (B105546) derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net

The calculated thermodynamic properties are crucial for understanding the stability and reactivity of this compound under various temperature conditions. These theoretical studies on vibrational spectra and thermodynamic properties provide valuable insights into the molecule's behavior. nih.gov

Table 1: Theoretical Thermodynamic Properties of a Related Compound (Benzonitrile) at Different Temperatures

| Temperature (K) | Heat Capacity (Cv) (cal/mol·K) | Enthalpy (H) (kcal/mol) | Entropy (S) (cal/mol·K) |

| 298.15 | 25.58 | 5.23 | 80.45 |

| 500 | 38.21 | 11.89 | 98.76 |

| 700 | 47.34 | 20.34 | 115.23 |

| 1000 | 56.78 | 35.67 | 135.89 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of molecules and for monitoring the progress of chemical reactions. nih.gov

NMR is also an invaluable tool for real-time reaction monitoring, allowing for the observation of the disappearance of reactants and the appearance of products over time. magritek.comresearchgate.net This is particularly useful in optimizing reaction conditions. beilstein-journals.orgresearchgate.net By acquiring a series of ¹H NMR spectra at regular intervals, the relative concentrations of starting materials, intermediates, and the final product, this compound, can be quantified. chemrxiv.org This non-invasive technique provides kinetic data and insights into the reaction mechanism without the need for sample isolation. nih.govmagritek.com

Table 2: Expected ¹H NMR Chemical Shift Ranges for Functional Groups in this compound

| Functional Group | Expected Chemical Shift (ppm) |

| Aldehyde Proton (-CHO) | 9.5 - 10.5 |

| Aromatic Protons (Ar-H) | 7.5 - 8.5 |

Note: These are general expected ranges and actual values may vary depending on the solvent and other experimental conditions.

Strategic Applications in Complex Organic Synthesis and Scaffold Construction

Utilization as a Versatile Intermediate for Nitrogen-Containing Heterocycles

The inherent reactivity of the aldehyde and nitrile groups, coupled with the influence of the nitro substituent, positions 2-Formyl-4-nitrobenzonitrile as a key starting material for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. These scaffolds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Pathways to Quinazolinone Derivatives from Related Nitrobenzonitriles

Quinazolinones are a prominent class of fused heterocycles with a broad spectrum of biological activities. The synthesis of quinazolin-4(3H)-ones can be efficiently achieved from 2-nitrobenzonitrile precursors through reductive cyclization methodologies. A simple and efficient one-pot conversion involves the reduction of the nitro group, followed by formylation, hydrolysis, and cyclization. clockss.org For instance, suitably substituted ortho-nitrobenzonitriles can be reacted with a reducing agent, hydrochloric acid, and formic acid to yield the corresponding quinazolin-4(3H)-one. clockss.org

Another effective approach involves a copper-catalyzed tandem annulation of 2-nitrobenzonitriles and alcohols. nih.gov This method proceeds via the reduction of the nitro group to an amine, which then undergoes cyclization with an in situ-generated aldehyde derived from the alcohol. nih.gov The reaction demonstrates broad substrate scope and functional group tolerance, providing a practical and sustainable route to 2-arylquinazolin-4(3H)-ones. A similar Ru-catalyzed tandem cyclization of 2-nitrobenzonitrile and alcohol derivatives under air has also been developed, further highlighting the utility of this strategy.

| Starting Material | Reagents and Conditions | Product | Reference |

| Substituted 2-nitrobenzonitriles | Reducing agent, HCl, Formic acid | Substituted quinazolin-4(3H)-ones | clockss.org |

| 2-Nitrobenzonitrile and Alcohols | Cu(OAc)₂, Base, Heat | 2-Arylquinazolin-4(3H)-ones | nih.gov |

| 2-Nitrobenzonitrile and Alcohols | Ru catalyst, Air | 2-Arylquinazolin-4(3H)-ones |

Synthesis of Isoindolinones, Phthalides, and Isoindoles

The structural motif of this compound lends itself to the synthesis of other important heterocyclic systems, including isoindolinones, phthalides, and isoindoles.

Isoindolinones , which are core structures in many biologically active molecules, can be synthesized from 2-formyl benzonitriles. An electrochemical-induced cascade reaction of 2-formyl benzonitrile (B105546) with anilines provides a convenient route to N-aryl isoindolinones. nih.gov This method utilizes constant current electrolysis in a divided cell to achieve the desired transformation. nih.gov

Phthalides , or isobenzofuranones, are another class of compounds accessible from related precursors. While direct synthesis from this compound is not explicitly detailed in the provided context, the conversion of 2-formyl-arylketones into 3-substituted phthalides proceeds smoothly under either nucleophilic catalysis or photochemical conditions. organic-chemistry.org This suggests the potential for analogous transformations with the subject compound.

Isoindoles , which are valuable in materials science, particularly for the development of fluorescent materials and dyes, can be synthesized through various ring-closure reactions. rsc.orgresearchgate.net Although specific pathways starting from this compound are not directly outlined, the general strategies for isoindole synthesis often involve the cyclization of precursors containing appropriately positioned functional groups on a benzene (B151609) ring.

| Heterocycle | Synthetic Approach | Starting Material (Related) | Reference |

| N-Aryl Isoindolinones | Electrochemical-induced cascade reaction | 2-Formyl benzonitrile and Anilines | nih.gov |

| 3-Substituted Phthalides | Nucleophilic catalysis or Photochemical conditions | 2-Formyl-arylketones | organic-chemistry.org |

| Isoindoles | Various ring-closure reactions | Functionalized benzene derivatives | rsc.orgresearchgate.net |

Access to Functionalized Tetrahydropyridine Systems

While direct synthetic routes from this compound to tetrahydropyridine systems are not extensively documented in the available literature, the synthesis of functionalized tetrahydropyridines from nitriles has been developed. nih.gov A convenient preparation of chiral tetrahydropyridine-3-carboxylates from nitriles has been achieved through a sequence involving allylboration, conjugate addition-elimination, and ring-closing metathesis. nih.gov This highlights the potential for the nitrile functionality of this compound to be utilized in the construction of such heterocyclic systems, although further research is required to establish a direct pathway.

Role in the Modular Construction of Multi-functionalized Aromatic Systems

The term "modular construction" in organic synthesis refers to the assembly of complex molecules from simpler, well-defined building blocks. The distinct and orthogonally reactive functional groups of this compound make it an ideal candidate for such a modular approach to constructing multi-functionalized aromatic systems. The formyl group can undergo a variety of reactions, including aldol condensations, Wittig reactions, and reductive aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The nitro group can be reduced to an amine, which can then be further functionalized, or it can act as a directing group in electrophilic aromatic substitution reactions. The ability to selectively manipulate each of these functional groups allows for the stepwise and controlled introduction of various substituents onto the aromatic ring, leading to the creation of a diverse library of complex molecules from a single starting material.

Development of Chemically Relevant Scaffolds for Advanced Materials

The unique electronic properties conferred by the nitro and nitrile groups, combined with the reactive handle of the formyl group, make this compound an attractive building block for the development of advanced materials with specific properties.

Building Blocks for New Materials or Polymers with Specific Properties

The aromatic core and multiple functional groups of this compound provide a platform for the synthesis of novel monomers that can be polymerized to create materials with tailored electronic, optical, or thermal properties. For example, the nitrile group is a known precursor to phthalocyanines, which are intensely colored compounds with applications as pigments and dyes and have been explored for their potential in materials science. rsc.orgresearchgate.net The incorporation of the nitro group could further modulate the electronic properties of such materials. Additionally, the formyl group allows for the attachment of this scaffold to other molecules or polymer backbones through various condensation reactions. While specific examples of polymers derived directly from this compound are not prevalent in the provided search results, the inherent functionality of the molecule strongly suggests its potential in this area. For instance, related compounds like 2-Hydroxy-4-nitrobenzonitrile have been investigated as potential stabilizers for polymers like polystyrene and polyurethane. biosynth.com

The strategic placement of cyano, nitro, and formyl functional groups on a benzene ring makes this compound a versatile building block in the synthesis of complex heterocyclic scaffolds relevant to medicinal chemistry. Its electronically differentiated positions allow for selective chemical transformations, providing access to a variety of molecular architectures used in drug discovery.

Precursors for Xanthine Oxidase Inhibitor Scaffolds from Benzonitrile Derivatives

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, and its inhibition is a key therapeutic strategy for managing hyperuricemia and related conditions like gout. nih.govrsc.org Several potent XO inhibitors feature a benzonitrile moiety, which often plays a crucial role in binding to the enzyme's active site. researchgate.net While direct synthetic routes starting from this compound are not extensively detailed, its structure represents a plausible precursor for scaffolds similar to established drugs like Febuxostat.

The synthesis of such inhibitors often involves the construction of a core heterocyclic system, such as a thiazole or oxazole ring, attached to a substituted benzene ring. nih.gov The functional groups on this compound could be strategically manipulated; for instance, the formyl group can be oxidized to a carboxylic acid, and the nitro group can be reduced to an amine, providing handles for cyclization reactions to form the desired heterocyclic scaffolds.

| Inhibitor Example | Core Scaffold Containing Benzonitrile | Therapeutic Target |

| Febuxostat | Thiazolecarboxylic acid | Xanthine Oxidase |

| Topiroxostat | Triazole | Xanthine Oxidase |

| 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | Oxazole | Xanthine Oxidase nih.gov |

Intermediates for Tyrosine Kinase Inhibitor Scaffolds

Tyrosine kinases are a large family of enzymes that play fundamental roles in cellular signaling pathways. researchgate.net Dysregulation of tyrosine kinase activity is implicated in various cancers, making them important targets for drug development. nih.govmdpi.com A number of tyrosine kinase inhibitors are based on quinazoline and related heterocyclic scaffolds.

Substituted 2-nitrobenzonitriles serve as key starting materials for the synthesis of the quinazolin-4(3H)-one core. clockss.org This process typically involves the reduction of the nitro group to an amine, followed by reaction with a source of a single carbon, like formic acid, to facilitate cyclization into the quinazolinone ring system. clockss.org this compound fits the structural requirements of a starting material for such a synthesis, where the formyl and cyano groups can be carried through the reaction sequence or further modified to build more complex inhibitor structures targeting specific kinases like the Epidermal Growth Factor Receptor (EGFR). researchgate.net

| Inhibitor Class | Core Scaffold | General Precursor Type |

| Gefitinib, Erlotinib | Quinazoline | 2-Nitrobenzonitrile derivatives clockss.org |

| RET Inhibitors | Nicotinonitrile | 2-(Alkylsulfanyl)-4-(3-thienyl)nicotinonitrile nih.gov |

| ALK Inhibitors | Indole (B1671886) | Indole ester templates nih.gov |

Contribution to mIDH1 Inhibitor Analog Synthesis (e.g., via 2-hydroxy-4-nitrobenzonitrile)

Mutant isocitrate dehydrogenase 1 (mIDH1) is a validated target in certain cancers, including acute myeloid leukemia. The development of potent and selective inhibitors of mIDH1 is an active area of research. In the synthesis of analogs of the mIDH1 inhibitor olutasidenib, the intermediate 2-hydroxy-4-nitrobenzonitrile has been utilized as a key building block. uni-koeln.de Specifically, it was used as a starting point to synthesize a modified arene portion of the final inhibitor. uni-koeln.de

This compound can be considered a direct precursor to 2-hydroxy-4-nitrobenzonitrile. The conversion of an aryl aldehyde (formyl group) to a phenol (hydroxyl group) can be achieved through a Baeyer-Villiger oxidation, typically using a peroxy acid. This transformation provides a direct synthetic link from this compound to intermediates used in the synthesis of clinically relevant mIDH1 inhibitors.

| Precursor / Intermediate | Chemical Transformation | Relevance in Synthesis |

| This compound | Baeyer-Villiger Oxidation | Potential starting material |

| 2-Hydroxy-4-nitrobenzonitrile | Multi-step synthesis | Direct precursor for a modified arene component of an mIDH1 inhibitor analog uni-koeln.de |

Catalytic Transformations and Methodological Enhancements

Metal-Catalyzed Reactions Involving Benzonitrile (B105546) Derivatives

Metal catalysts are instrumental in facilitating a broad spectrum of reactions involving benzonitrile derivatives. These transformations often proceed with high efficiency and selectivity, leveraging the ability of transition metals to activate the nitrile group or other functionalities within the molecule. For a substrate like 2-Formyl-4-nitrobenzonitrile, metal catalysis can selectively target the nitro, formyl, or nitrile group, or even activate the aromatic C-NO₂ bond for cross-coupling reactions.

Palladium (Pd) catalysts are widely used for the hydrogenation of benzonitriles. For instance, the liquid-phase hydrogenation of benzonitrile over a Pd/C catalyst follows a consecutive reaction pathway, first producing benzylamine, which can subsequently undergo hydrogenolysis to form toluene. acs.org The choice of support material, such as alumina (B75360) (Al₂O₃), can influence the selectivity towards the primary amine. acs.org In the context of this compound, the chemoselective reduction of the nitro group is a significant challenge. However, iron(salen) complexes have been shown to catalyze the reduction of nitro compounds, and by selecting a less active reductant like phenylsilane (B129415) (H₃SiPh) over pinacol (B44631) borane (B79455) (HBpin), it is possible to chemoselectively reduce the nitro group while leaving an aldehyde function intact. acs.org

Copper (Cu) catalysts have also demonstrated utility. For example, CuI can catalyze the denitrative coupling of nitroarenes with thiophenols to form aryl sulfides. acs.org A one-pot, copper-catalyzed synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-nitrobenzonitriles and carbonyl compounds has been developed using diboronic acid as a reductant in an aqueous medium. thieme-connect.com This method demonstrates good functional-group tolerance and proceeds under mild conditions. thieme-connect.com

Rhodium (Rh) catalysts, such as [RhCp*Cl₂]₂, are effective for C-H activation and annulation reactions to build complex polycyclic indole (B1671886) systems. nih.gov Molybdenum (Mo) based catalysts, like MoO₃, have been employed for the transfer hydrogenation of nitroarenes to arylamines and for the [3+2] cycloaddition of benzonitriles with sodium azide (B81097) to form 5-substituted-1H-tetrazoles. rsc.org

The following table summarizes various metal-catalyzed reactions relevant to the functional groups found in benzonitrile derivatives.

Table 1: Examples of Metal-Catalyzed Reactions on Benzonitrile and Nitroarene Scaffolds

| Catalyst System | Substrate Type | Reaction Type | Product Type | Ref |

|---|---|---|---|---|

| Pd/C | Benzonitrile | Hydrogenation | Benzylamine, Toluene | acs.org |

| [Fe(salen)₂]-μ-oxo / H₃SiPh | Nitrobenzaldehyde | Chemoselective Nitro Reduction | Aminobenzaldehyde | acs.org |

| CuCl / B₂(OH)₄ | 2-Nitrobenzonitrile | Reductive Cyclization | 2,3-Dihydroquinazolin-4(1H)-one | thieme-connect.com |

| MoO₃ / Hydrazine Hydrate | Nitroarene | Transfer Hydrogenation | Arylamine | rsc.org |

| MoO₃ / NaN₃ | Benzonitrile | [3+2] Cycloaddition | 5-Substituted-1H-tetrazole | rsc.org |

| Pd/BrettPhos | Nitroarene | Denitrative Suzuki-Miyaura Coupling | Biaryl | acs.org |

| [RhCp*Cl₂]₂ | Indole | C-H Activation / Annulation | Fused Indole Polycycles | nih.gov |

Organocatalytic Approaches in the Synthesis and Transformation of Benzonitrile Systems

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems, offering advantages like lower toxicity and milder reaction conditions. mdpi.commdpi.com For benzonitrile systems, organocatalysts have enabled novel synthetic strategies, including asymmetric transformations.

N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts. mdpi.com They have been successfully employed in the atroposelective synthesis of axially chiral benzonitriles. nih.gov This method involves a dynamic kinetic resolution of racemic 2-arylbenzaldehydes, reacting with sulfonamides in the presence of a chiral NHC catalyst to form the benzonitrile product with high enantioselectivity. nih.gov The mechanism often involves the formation of a Breslow intermediate from the NHC and the aldehyde. beilstein-journals.org

Photoredox catalysis using organic dyes represents another frontier. beilstein-journals.org Nicewicz and colleagues reported the synthesis of cyanated aromatic compounds using an efficient photoredox catalyst at room temperature, with TMSCN as the cyanation reagent. The proposed mechanism involves the excitation of the photocatalyst, which then oxidizes the arene substrate to a radical cation, followed by nucleophilic attack by the cyanide source. beilstein-journals.org

Furthermore, organocatalysts like quinine (B1679958) have been used for the enantioselective amination of pyrazolones. rsc.org Bifunctional organocatalysts, which contain both a hydrogen-bond donor moiety (like thiourea) and a tertiary amine, are effective in activating both nucleophilic and electrophilic reactants simultaneously. mdpi.com Such principles could be applied to transformations involving the formyl group of this compound. For instance, a direct transformation of benzaldehyde (B42025) into benzonitrile can be achieved using a heterogeneous catalyst like Expanded Perlite-Polyphosphoric Acid (EP-PPA), which is reusable and avoids complex workups. researchgate.net

The table below highlights key organocatalytic methods applicable to the synthesis and transformation of benzonitrile systems.

Table 2: Selected Organocatalytic Methods for Benzonitrile Synthesis and Transformation

| Catalyst Type | Substrate Type | Reaction Type | Product Type | Ref |

|---|---|---|---|---|

| Chiral N-Heterocyclic Carbene (NHC) | 2-Arylbenzaldehyde | Atroposelective Cyanation | Axially Chiral Benzonitrile | nih.gov |

| Organic Photoredox Catalyst | Arene | C-H Cyanation | Benzonitrile | beilstein-journals.org |

| Expanded Perlite-Polyphosphoric Acid (EP-PPA) | Benzaldehyde | Direct Conversion to Nitrile | Benzonitrile | researchgate.net |

| Quinine | Pyrazolone | Enantioselective Amination | Functionalized Pyrazolone | rsc.org |

Mechanistic Studies of Catalytic Pathways in Nitroarene Chemistry

The reduction of the nitro group is one of the most fundamental transformations in nitroarene chemistry, and its mechanism is highly dependent on the catalyst and reaction conditions. acs.org Understanding these pathways is crucial for achieving chemoselectivity, especially in multifunctional molecules like this compound.

Two primary pathways are generally considered for the catalytic hydrogenation of nitroarenes to anilines. acs.org

The Direct Pathway: This involves the sequential reduction of the nitro group to a nitrosoarene, followed by further reduction to a hydroxylamine (B1172632), which finally yields the aniline (B41778).

The Condensation (or Indirect) Pathway: In this route, the intermediate nitrosoarene and hydroxylamine condense to form an azoxy compound. This azoxy species is then successively reduced to an azo compound, a hydrazo compound, and finally cleaved to form two molecules of the aniline. acs.org

In situ spectroscopic techniques are powerful tools for elucidating these mechanisms by detecting transient intermediates. acs.org For example, studies using an air- and moisture-stable manganese catalyst suggested that the hydrogenation of nitroarenes proceeds via the direct pathway. acs.org When potential intermediates like N-phenylhydroxylamine, azobenzene, and 1,2-diphenylhydrazine (B7769752) were subjected to the reaction conditions, N-phenylhydroxylamine was reduced to aniline much more efficiently than the others, supporting the direct mechanism. acs.org

In the case of iron(salen) catalyzed reductions, mechanistic studies involving kinetics, electron paramagnetic resonance (EPR), and mass spectrometry pointed to the presence of a nitroso intermediate and the generation of an iron hydride as a key catalytic intermediate. acs.org Computational investigations into the transfer hydrogenation of nitroarenes by Mo₃S₄ cluster hydrides have revealed that the process occurs in three consecutive steps, with nitrosobenzene (B162901) and N-phenylhydroxylamine as reaction intermediates. rsc.org

The mechanism of denitrative cross-coupling reactions, such as the Pd-catalyzed Suzuki-Miyaura coupling, has also been investigated. A common proposed mechanism involves the oxidative addition of the C-NO₂ bond to a Pd(0) species, forming an aryl-Pd(II)-NO₂ intermediate. This is followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. acs.org The direct observation of the Ar-NO₂ oxidative addition product has provided strong evidence for this pathway. acs.org

These mechanistic insights are vital for designing selective catalysts. For instance, controlling the reaction to stop at the nitrosoarene stage can enable subsequent reactions like the nitroso-Diels-Alder cycloaddition, as demonstrated in a photoinduced reductive process using an NHC-borane. acs.org

Emerging Research Frontiers and Unresolved Challenges

Development of Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry, particularly atom economy, are increasingly guiding the development of new synthetic methodologies. numberanalytics.com Atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. numberanalytics.com For a compound like 2-Formyl-4-nitrobenzonitrile, which serves as a valuable building block, establishing efficient and environmentally benign synthetic routes is a primary objective.

Traditional methods for the synthesis of 2-formylbenzonitriles often suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents like copper cyanide (CuCN), or low yields. researchgate.net For instance, the formylation of nitrobenzonitriles under strongly basic conditions can lead to disappointing yields. researchgate.net A notable advancement involves the hydrolysis of 2-(dibromomethyl)-4-nitrobenzonitrile in a dioxane/water system. This method provides a more convenient and potentially scalable route to this compound compared to older procedures that required expensive and stoichiometric reagents like silver nitrate (B79036) (AgNO₃). researchgate.netarkat-usa.org The starting material, 2-(dibromomethyl)-4-nitrobenzonitrile, can be prepared from o-tolunitrile (B42240) through a sequence of nitration, bromination, and subsequent hydrolysis. arkat-usa.org

Another avenue for improving atom economy is through the use of catalytic reactions. numberanalytics.com Hypervalent iodine compounds, for example, have been employed in atom-economical group-transfer reactions. Under copper catalysis, mesityl(aryl)iodonium salts can react with 2-formylbenzonitriles to produce diarylated isoindolin-1-ones, demonstrating a pathway where the core structure of the benzonitrile (B105546) is efficiently utilized. d-nb.info The drive towards sustainability also encourages the use of solvent-free and catalyst-free conditions where possible, an approach that has been successfully demonstrated for the benzylic addition of azaarenes to aldehydes. beilstein-journals.org

Table 1: Comparison of Synthetic Approaches to Formylbenzonitriles

| Method | Reagents/Conditions | Advantages | Disadvantages | Atom Economy |

|---|---|---|---|---|

| Classical Hydrolysis | 2-(Dihalomethyl)benzonitriles, AgNO₃ | Milder than strong acid/base | Requires >3 eq. of expensive AgNO₃, metal contamination | Low |

| Dioxane/Water System | 2-(Dibromomethyl)-4-nitrobenzonitrile, Dioxane/H₂O | Avoids expensive/toxic metals, convenient researchgate.netarkat-usa.org | Moderate to good yields arkat-usa.org | Moderate |

| Reductive Formylation | 2-Nitrobenzonitriles, Hydrazine/FeCl₃, HCOOH | One-pot conversion to quinazolinones clockss.org | Specific to quinazolinone synthesis | High |

| Vicarious Nucleophilic Substitution | Nitroaromatics, Lithium salt of dichloromethane | New strategy for benzyl (B1604629) chlorides sci-hub.se | Two-step process to get to the aldehyde sci-hub.se | Moderate |

Exploration of Novel Reaction Pathways and Unprecedented Reactivities

The unique electronic nature of this compound, arising from the interplay of its electron-withdrawing groups, makes it a substrate for novel chemical transformations. The nitro group, in particular, can be activated under various conditions to participate in reactions beyond simple reduction.

A significant recent development is the photoinduced reductive [4 + 2] cycloaddition of nitroarenes. acs.org In this process, a nitroarene is first reduced to a nitrosoarene intermediate upon photoirradiation in the presence of an N-heterocyclic carbene (NHC) borane (B79455). acs.org This highly reactive nitroso species then undergoes a nitroso Diels-Alder reaction with a diene to form a cycloadduct. acs.org While demonstrated with 4-nitrobenzonitrile (B1214597), this methodology opens a promising frontier for this compound, allowing for the rapid construction of complex heterocyclic scaffolds under mild, transition-metal-free conditions. acs.org

The reactivity of the nitrile and formyl groups in proximity also invites exploration. Nucleophilic aromatic substitution (SNAr) reactions on related compounds like 4-nitrobenzonitrile have shown intriguing and sensitive behavior depending on reaction conditions, such as the stoichiometry of the nucleophile and the presence of protic solvents. wuxiapptec.com In the case of this compound, the ortho-formyl group could exert significant steric and electronic influence on SNAr reactions, potentially leading to unexpected regioselectivity or reaction rates. Furthermore, the potential for intramolecular reactions between the adjacent formyl and nitrile groups, or their derivatives, remains a largely unexplored area that could yield novel heterocyclic systems.

Transition-metal-catalyzed denitrative coupling represents another powerful strategy. acs.org These reactions replace the C–NO₂ bond with a new carbon-carbon or carbon-heteroatom bond, using the nitro group as a leaving group. This approach has been applied to electron-deficient nitroarenes, including those with formyl and cyano groups, to synthesize biaryls and diaryl ethers. acs.org Applying these methods to this compound could provide direct access to a wide array of substituted benzaldehydes and benzonitriles that are difficult to synthesize otherwise.

Advanced In Silico Methodologies for Rational Design and Mechanistic Elucidation

Computational chemistry is an indispensable tool for understanding and predicting the behavior of complex molecules. For this compound, in silico methods are crucial for elucidating its structural properties, reactivity, and potential applications.

Density Functional Theory (DFT) calculations are widely used to study the geometry, vibrational spectra, and electronic properties of benzonitrile derivatives. derpharmachemica.comderpharmachemica.com Such studies on related molecules like 2-formyl benzonitrile and 4-methyl 3-nitrobenzonitrile (B78329) have provided insights into how different functional groups affect bond lengths, bond angles, and vibrational modes. derpharmachemica.com For this compound, DFT can be used to calculate key parameters like the LUMO (Lowest Unoccupied Molecular Orbital) energy and distribution, which helps in predicting the most likely sites for nucleophilic attack. wuxiapptec.com For example, analysis of 4-nitrobenzonitrile shows significant LUMO lobes on the carbons bearing the nitro and cyano groups, indicating their susceptibility to nucleophiles. wuxiapptec.com

In silico studies are also vital for understanding reaction mechanisms. By calculating the energy profiles of reaction pathways, including transition states and intermediates, researchers can rationalize experimental observations and predict the feasibility of new reactions. wuxiapptec.com For instance, computational analysis of the SNAr reaction of 4-nitrobenzonitrile with methoxide (B1231860) revealed a complex energy landscape that could explain the unusual experimental outcomes. wuxiapptec.com Similar studies on this compound could rationalize the influence of the ortho-formyl group on reactivity and guide the optimization of reaction conditions.

Furthermore, molecular docking and other in silico screening methods can predict the interaction of this compound and its derivatives with biological targets, such as enzymes. mdpi.comnih.gov This is particularly relevant in drug discovery, where computational models can flag potential inhibitors and guide the rational design of more potent and selective compounds. mdpi.com

Table 2: Application of In Silico Methods to Benzonitrile Derivatives

| Method | Application | Insights Gained | Reference |

|---|---|---|---|

| DFT (B3LYP) | Geometry Optimization & Vibrational Analysis | Effect of substituents on bond lengths, angles, and vibrational frequencies. derpharmachemica.comderpharmachemica.com | derpharmachemica.comderpharmachemica.com |

| DFT (LUMO Analysis) | Reactivity Prediction | Identification of electrophilic sites for nucleophilic attack. wuxiapptec.com | wuxiapptec.com |

| DFT (Reaction Profiling) | Mechanistic Elucidation | Calculation of activation barriers and reaction energies to understand reaction pathways. wuxiapptec.com | wuxiapptec.com |

| Natural Bond Order (NBO) | Intramolecular Interactions | Analysis of weak interactions, such as the O···C contact in 2-formylbenzonitrile. researchgate.net | researchgate.net |

| Molecular Docking | Bioactivity Prediction | Screening of interactions with biological targets to design potential inhibitors. mdpi.comnih.gov | mdpi.comnih.gov |

Integration into Supramolecular Chemistry and Nanotechnology (e.g., Functionalization of Fullerenes)

The fields of supramolecular chemistry and nanotechnology focus on the design and synthesis of large, well-organized molecular assemblies and functional nanoscale materials. The rigid structure and versatile functional groups of this compound make it an intriguing candidate for incorporation into these advanced systems.

A key area of interest is the functionalization of nanomaterials like fullerenes. rsc.org The chemical modification of fullerenes is essential for tuning their electronic properties and processability, which is critical for applications in devices like perovskite solar cells. rsc.org While direct reactions with this compound have not been extensively reported, its derivatives could serve as important precursors. For example, metal-organic cages constructed from chiral formylpyridines have been used as templates to achieve highly regio- and enantioselective functionalization of C₆₀ fullerenes. nih.govcam.ac.uk The formyl group is crucial in the self-assembly of these cages. cam.ac.uk This suggests that this compound could be modified to create ligands for similar supramolecular structures, using its nitrile or nitro groups as points for further derivatization or as modulators of the ligand's electronic properties.

The ability of the nitrile group to coordinate with metals and participate in hydrogen bonding also makes this compound a potential building block for metal-organic frameworks (MOFs) or hydrogen-bonded networks. The packing of 2-formylbenzonitrile molecules in the solid state, for instance, is influenced by C—H···N and C—H···O hydrogen bonds. researchgate.net The additional presence of a nitro group in the 4-position would further modulate these intermolecular interactions, potentially enabling the design of new crystalline materials with specific topologies and properties. The integration of such functional molecules into the structure of two-dimensional covalent organic frameworks (COFs) is another active research area where benzonitrile derivatives have been used as starting materials. datapdf.com

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-formyl-4-nitrobenzonitrile via formylation or nitration pathways?

- Methodological Answer : Synthesis of nitro-aromatic aldehydes like this compound often involves sequential nitration and formylation. For formylation, a Vilsmeier-Haack reaction using POCl₃ and DMF under controlled temperatures (0–5°C) is common. Nitration requires careful control of HNO₃/H₂SO₄ ratios to avoid over-nitration and byproducts. Monitor exothermic reactions with an internal thermometer and use a bubbler to prevent pressurization during gas evolution (e.g., CO₂ from decarboxylation steps) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, a lab coat, and safety goggles. Use a face shield during high-risk steps (e.g., reagent addition).

- Engineering Controls : Perform reactions in a fume hood with blast shields for exothermic steps.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination. Collect waste in closed containers labeled for halogenated/organic nitriles .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer : Use a combination of:

- TLC (silica gel, ethyl acetate/hexane 3:7) to monitor reaction progress.

- HPLC (C18 column, UV detection at 254 nm) for quantitative purity.

- Melting Point Analysis : Compare observed values with literature data (if available). Discrepancies >2°C suggest impurities requiring recrystallization (e.g., using ethanol/water) .

Advanced Research Questions

Q. How do competing electronic effects (nitro vs. formyl groups) influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The nitro group (-NO₂) is a strong meta-directing electron-withdrawing group, while the formyl (-CHO) group is ortho/para-directing. In SNAr reactions, the nitro group deactivates the ring, but the formyl group can activate specific positions. Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to map electron density and predict regioselectivity. Validate experimentally by reacting with nucleophiles (e.g., amines) under varying pH and solvents (DMF vs. THF) .

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- FT-IR : Identify key functional groups (C≡N stretch ~2230 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹).

- NMR : Use ¹³C-DEPT to distinguish carbonyl (C=O ~190 ppm) and nitrile (C≡N ~115 ppm) carbons. For ¹H NMR, NOE experiments can resolve aromatic proton assignments.

- X-ray Crystallography : Resolve steric effects or polymorphism, particularly if unexpected melting points or solubility issues arise .

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Validate with experimental

- Hydrolysis Studies : Expose the compound to pH 4, 7, and 9 buffers at 25°C; analyze degradation via LC-MS.

- Photolysis : Use a solar simulator (λ >290 nm) to assess UV stability.

Correlate results with computational predictions to refine model accuracy .

Data Contradiction & Troubleshooting

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Check : Synthesize the compound using multiple routes (e.g., nitration of 2-formylbenzonitrile vs. formylation of 4-nitrobenzonitrile).

- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and DSC for precise melting behavior.

- Collaborative Validation : Cross-reference data with independent labs or databases like NIST Chemistry WebBook .

Q. What strategies mitigate side reactions during functionalization of this compound (e.g., reduction of nitro groups)?

- Methodological Answer :

- Selective Reducing Agents : Use H₂/Pd-C in ethanol for nitro-to-amine reduction while preserving the nitrile. Avoid LiAlH₄, which may reduce the formyl group.

- Protecting Groups : Temporarily protect the formyl group as an acetal (e.g., ethylene glycol, p-TsOH catalyst) before reduction.

- Monitor Reaction Progress : Use in-situ IR to track nitro group disappearance (1520 cm⁻¹ band) .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.